molecular formula C24H40O3 B14329795 3-(3-Pentadecylphenoxy)propanoic acid CAS No. 111396-80-6

3-(3-Pentadecylphenoxy)propanoic acid

Cat. No.: B14329795
CAS No.: 111396-80-6
M. Wt: 376.6 g/mol
InChI Key: VLRDVFPNQPVIOD-UHFFFAOYSA-N
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Description

3-(3-Pentadecylphenoxy)propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a phenoxy group substituted with a pentadecyl chain at the para position and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pentadecylphenoxy)propanoic acid typically involves the reaction of 3-pentadecylphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product using techniques like recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pentadecylphenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to alcohols or aldehydes under specific conditions.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of primary alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-Pentadecylphenoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Pentadecylphenoxy)propanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the carboxylic acid moiety can participate in hydrogen bonding and ionic interactions. These interactions can modulate biological pathways and lead to various effects, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanoic acid: A simpler analog with a phenyl group instead of a phenoxy group.

    3-(3-Hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of a pentadecyl chain.

    2-Methyl-2-(3-pentadecylphenoxy)propanoic acid: A structurally similar compound with a methyl group substitution.

Uniqueness

3-(3-Pentadecylphenoxy)propanoic acid is unique due to the presence of the long pentadecyl chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

CAS No.

111396-80-6

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

3-(3-pentadecylphenoxy)propanoic acid

InChI

InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-22-17-15-18-23(21-22)27-20-19-24(25)26/h15,17-18,21H,2-14,16,19-20H2,1H3,(H,25,26)

InChI Key

VLRDVFPNQPVIOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCCC(=O)O

Origin of Product

United States

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